2-(4-Amino-3-methylphenoxy)-N-methylacetamide
Overview
Description
2-(4-Amino-3-methylphenoxy)-N-methylacetamide is an organic compound with a complex structure that includes an amino group, a methyl group, and an acetamide group attached to a phenoxy ring
Mechanism of Action
Target of Action
The primary target of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is the aryl hydrocarbon receptor (AhR) . AhR is a cytosolic transcription factor that is known to regulate the expression of genes involved in a variety of biological responses, including cell growth and differentiation .
Mode of Action
This compound interacts with its target, the AhR, by binding to it in the cytosol . This binding triggers a series of events, including the translocation of the AhR to the nucleus, where it influences the transcription of target genes . The compound’s interaction with the AhR also involves cytochrome P450 1A1-catalysed bioactivation .
Biochemical Pathways
The interaction of this compound with the AhR influences several biochemical pathways. One key pathway is the AhR signaling pathway , which is involved in the regulation of cell growth and differentiation . The compound’s interaction with the AhR can lead to changes in the expression of genes regulated by this pathway, potentially influencing cellular processes such as proliferation and apoptosis .
Result of Action
The action of this compound at the molecular and cellular level results in changes in gene expression regulated by the AhR . This can lead to alterations in cellular processes such as cell growth and differentiation . In some cases, cells may develop resistance to the compound, as evidenced by the development of resistance in certain breast cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds that can bind to the AhR may influence the compound’s ability to interact with its target . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide typically involves multiple steps. One common method starts with the nitration of 3-methylphenol to produce 4-nitro-3-methylphenol. This intermediate is then reduced to 4-amino-3-methylphenol. The next step involves the reaction of 4-amino-3-methylphenol with chloroacetic acid to form 2-(4-amino-3-methylphenoxy)acetic acid. Finally, the acetic acid derivative is reacted with methylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-methylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Amino-3-methylphenoxy)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-3-methylphenoxy)acetamide
- 2-(4-Amino-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide
- 2-(4-Amino-3-methylphenoxy)-N-(2-methylphenyl)acetamide
Uniqueness
2-(4-Amino-3-methylphenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-amino-3-methylphenoxy)-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-8(3-4-9(7)11)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOAJBWIPWRTST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201853-11-4 | |
Record name | 2-(4-amino-3-methylphenoxy)-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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